

Thermodynamic Properties of Thallium(I) Sulfate: A Technical Guide

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Compound of Interest

Compound Name: *Thallium(I) sulfate*

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Thallium(I) sulfate (Th_2SO_4), a highly toxic inorganic compound, has garnered scientific interest due to the unique properties of the thallium ion and its applications in specialized fields, including as a precursor for materials with high electrical conductivity upon exposure to infrared light. A thorough understanding of its thermodynamic properties is crucial for its application in research and for ensuring safety in its handling and disposal. This technical guide provides a comprehensive overview of the key thermodynamic data for **Thallium(I) sulfate**, details the experimental protocols for their determination, and illustrates the fundamental relationships governing these properties.

Core Thermodynamic Data

The fundamental thermodynamic properties of **Thallium(I) sulfate** at standard conditions (298.15 K and 1 bar) are summarized below. These values are essential for predicting the compound's stability and reactivity.

Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation	ΔH°_f	-931.8[1]	kJ/mol
Standard Molar Gibbs Free Energy of Formation	ΔG°_f	-830.4[1]	kJ/mol
Standard Molar Entropy	S°	230.5[1]	J/mol·K

Physical and Thermophysical Properties

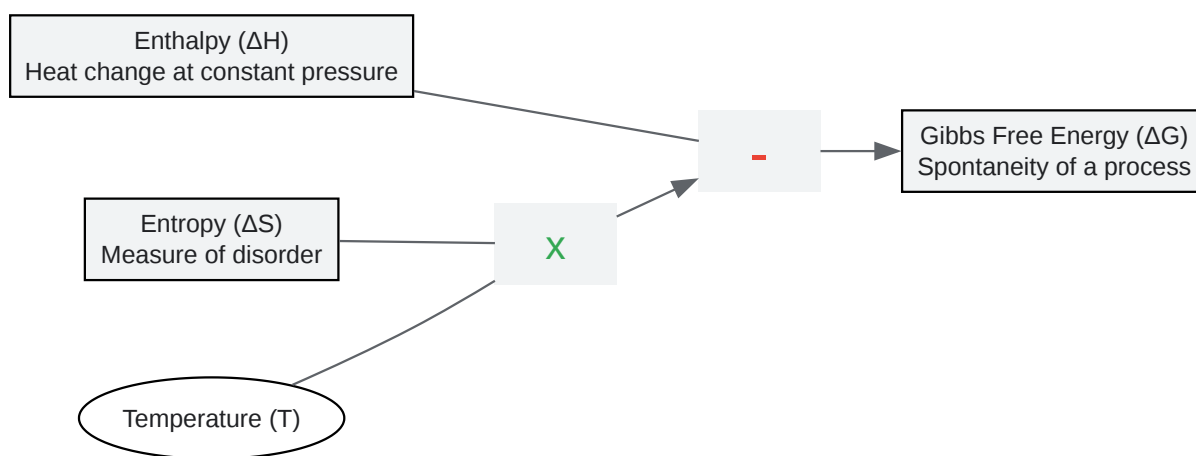
A selection of key physical and thermophysical properties of **Thallium(I) sulfate** are presented in the table below. These properties are critical for experimental design and material handling.

Property	Value	Units
Molar Mass	504.83[2]	g/mol
Appearance	White prisms or dense white powder[2]	-
Density	6.77[2]	g/cm ³
Melting Point	632 (905)[2]	°C (K)
Solubility in Water (0 °C)	2.70[2]	g/100 mL
Solubility in Water (20 °C)	4.87[2]	g/100 mL
Solubility in Water (100 °C)	18.45[2]	g/100 mL

Interrelation of Thermodynamic Properties

The fundamental thermodynamic properties—Gibbs free energy (G), enthalpy (H), and entropy (S)—are interrelated through the Gibbs free energy equation. This relationship is crucial for understanding the spontaneity of chemical processes. The change in Gibbs free energy (ΔG) for a reaction at a constant temperature (T) is given by the equation: $\Delta G = \Delta H - T\Delta S$. A

negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous process.



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Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Protocols

The determination of the thermodynamic properties of **Thallium(I) sulfate** relies on precise calorimetric measurements. Below are detailed methodologies for key experimental procedures.

Determination of Standard Enthalpy of Formation (ΔH°_f) by Calorimetry

The standard enthalpy of formation of a salt like **Thallium(I) sulfate** can be determined indirectly using solution calorimetry and applying Hess's Law. This involves measuring the enthalpy changes of a series of reactions that, when summed, yield the formation reaction of the compound from its elements in their standard states.

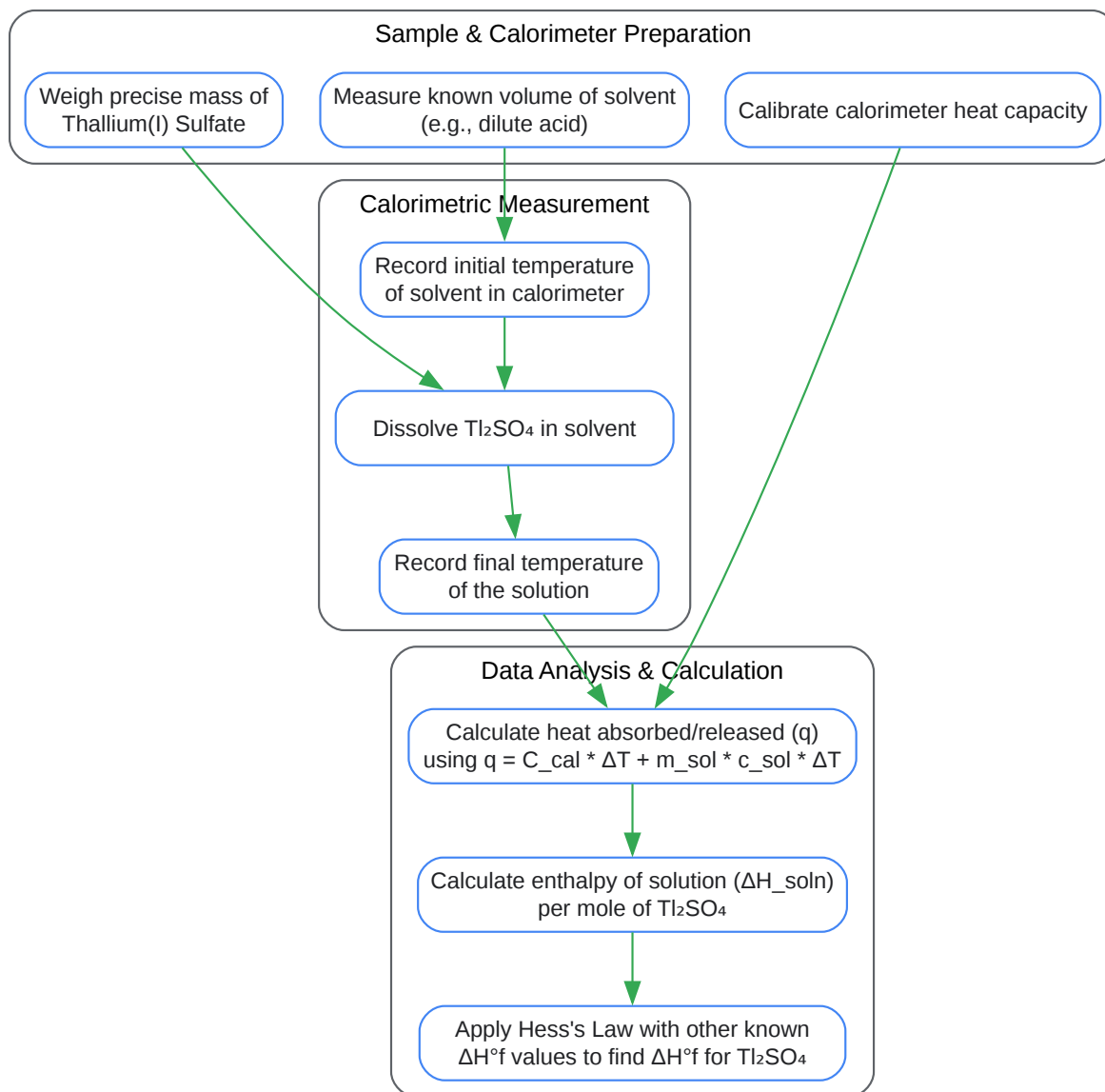
Principle: Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. By measuring the heats of solution of the reactants and products, one can construct a thermochemical cycle to calculate the enthalpy of formation.

Apparatus:

- Isoperibol or isothermal solution calorimeter
- High-precision thermometer (e.g., Beckmann thermometer or a digital thermometer with high resolution)
- Stirrer
- Balance with high accuracy
- Volumetric glassware

Procedure:

- **Calorimeter Calibration:** The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change or by electrical calibration.
- **Heat of Solution of Thallium Metal:** A precisely weighed sample of pure thallium metal is dissolved in a known volume of an appropriate acidic solution (e.g., dilute sulfuric acid) within the calorimeter. The temperature change is meticulously recorded to determine the enthalpy of this reaction.
- **Heat of Solution of **Thallium(I) Sulfate**:** A precisely weighed sample of **Thallium(I) sulfate** is dissolved in the same solvent system within the calorimeter, and the accompanying temperature change is measured to find its enthalpy of solution.
- **Thermochemical Cycle Construction:** A thermochemical cycle is designed to relate the measured heats of reaction to the standard enthalpy of formation of **Thallium(I) sulfate**.
- **Calculation:** Using the measured enthalpy changes and the known standard enthalpies of formation of the other species in the reactions (e.g., aqueous sulfate ions), the standard enthalpy of formation of **Thallium(I) sulfate** is calculated via Hess's Law.^{[3][4]}



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Workflow for Determining Enthalpy of Formation.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a solid is determined by measuring its heat capacity as a function of temperature from as close to absolute zero as possible up to the standard temperature of 298.15 K.

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The absolute entropy at a given temperature is then the integral of $(C_p/T)dT$ from 0 K to that temperature, accounting for the entropy changes at any phase transitions.

Apparatus:

- Low-temperature adiabatic calorimeter
- Cryostat (e.g., using liquid helium or nitrogen)
- High-precision temperature and energy input measurement devices

Procedure:

- Sample Preparation: A pure, crystalline sample of **Thallium(I) sulfate** is prepared and placed in the calorimeter.
- Heat Capacity Measurements: The heat capacity (C_p) of the sample is measured at small temperature increments starting from a very low temperature (e.g., near 0 K) up to and beyond 298.15 K.
- Data Integration: The standard molar entropy at 298.15 K is calculated by numerically integrating the experimental data of C_p/T versus T from 0 K to 298.15 K.
- Phase Transitions: If any phase transitions occur below 298.15 K, the enthalpy of each transition (ΔH_{trans}) is measured, and the entropy change ($\Delta S_{\text{trans}} = \Delta H_{\text{trans}} / T_{\text{trans}}$) is added to the integral.

Determination of Specific Heat Capacity by the Method of Mixtures

A simpler, though less precise, method for determining the heat capacity of a solid at a specific temperature is the method of mixtures.

Principle: This method is based on the principle of conservation of energy. A heated solid is placed in a cooler liquid (usually water) in a calorimeter. The heat lost by the solid is equal to the heat gained by the liquid and the calorimeter, assuming no heat loss to the surroundings.[5][6][7]

Apparatus:

- Calorimeter with a stirrer and lid
- Thermometer
- Balance
- Heating apparatus (e.g., a hypsometer or a water bath)[5]

Procedure:

- A known mass of **Thallium(I) sulfate** is heated to a specific, uniform temperature.[6]
- A known mass of water at a known initial temperature is placed in the calorimeter.[6]
- The heated **Thallium(I) sulfate** is quickly transferred to the water in the calorimeter.[6]
- The mixture is stirred until a final, stable temperature is reached.[6]
- By equating the heat lost by the solid to the heat gained by the water and the calorimeter, the specific heat capacity of **Thallium(I) sulfate** can be calculated.[6]

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